SETD7 is an enzyme involved in adding methyl groups (CH₃) to lysine residues on histones, which are proteins that package DNA in the nucleus of cells. This methylation process plays a role in regulating gene expression. (S)-PFI-2 (hydrochloride) has significantly lower inhibitory activity against SETD7 compared to (R)-PFI-2 (hydrochloride). Studies have shown that (S)-PFI-2 (hydrochloride) has an IC50 (half maximal inhibitory concentration) of around 1 μM, whereas (R)-PFI-2 (hydrochloride) has an IC50 of 2 nM. This substantial difference in activity makes (S)-PFI-2 (hydrochloride) a valuable tool for researchers to distinguish between specific and non-specific effects of (R)-PFI-2 (hydrochloride) in experiments. Source: R&D Systems, (S)-PFI 2 hydrochloride (CAS 1627607-88-8):
(S)-PFI-2 (hydrochloride) is primarily used in studies investigating the role of SETD7 in various biological processes. By comparing the effects of (R)-PFI-2 (hydrochloride) and (S)-PFI-2 (hydrochloride) in cell cultures or animal models, researchers can isolate the specific effects of SETD7 inhibition. This approach has been employed in research areas such as:
(S)-PFI-2 (hydrochloride), with the chemical formula C₁₈H₁₉ClN₂O₃S and CAS number 1627607-88-8, is a selective inhibitor of the histone methyltransferase SET domain-containing protein 7. This compound is part of the isoquinoline family and is notable for its potential in epigenetic research and therapeutic applications, particularly in cancer and regenerative medicine. The compound's structure includes a sulfonamide group, which contributes to its biological activity.
(S)-PFI-2 (hydrochloride) itself is not reported to have a significant mechanism of action. As mentioned earlier, it serves as a negative control for (R)-PFI-2, which inhibits the enzyme SET7/9 []. SET7/9 methylates histone proteins, which affects how tightly DNA is packaged in chromosomes, and this in turn influences gene expression []. By inhibiting SET7/9, (R)-PFI-2 can potentially alter gene expression patterns. However, since (S)-PFI-2 has much lower activity, it helps researchers distinguish the specific effects of (R)-PFI-2 on SET7/9 from general cellular processes.
(S)-PFI-2 (hydrochloride) primarily functions as an inhibitor of histone methyltransferases, specifically targeting SETD7. The inhibition mechanism involves binding to the active site of the enzyme, thereby preventing the transfer of methyl groups to lysine residues on histone proteins. This action alters gene expression patterns associated with various cellular processes, including differentiation and proliferation .
The biological activity of (S)-PFI-2 (hydrochloride) has been extensively studied. It exhibits significant inhibitory effects on SETD7 with an IC50 value of approximately 1.0 µM, making it a potent candidate for manipulating epigenetic modifications. Research indicates that this compound can influence stem cell differentiation and has implications in cancer therapy by modulating gene expression related to tumor progression .
Additionally, studies have shown that (S)-PFI-2 can promote tissue regeneration, particularly in periodontal tissues, by enhancing cellular responses involved in healing processes .
The synthesis of (S)-PFI-2 (hydrochloride) generally involves multi-step organic reactions. Key steps include:
These steps require careful control of reaction conditions to ensure high yield and purity .
(S)-PFI-2 (hydrochloride) has several applications:
Interaction studies involving (S)-PFI-2 focus on its binding affinity and selectivity towards various histone methyltransferases. These studies utilize techniques such as surface plasmon resonance and fluorescence polarization to quantify interactions. Results indicate that (S)-PFI-2 exhibits high specificity for SETD7 over other methyltransferases, which is critical for minimizing off-target effects in therapeutic applications .
Several compounds share structural similarities or biological activities with (S)-PFI-2 (hydrochloride). Here are some notable examples:
Compound Name | CAS Number | Main Activity | Unique Features |
---|---|---|---|
R-PFI-2 | 1627607-87-7 | Inhibitor of SETD7 | Enantiomer with different potency |
GSK126 | 1403250-93-5 | Inhibitor of EZH2 | Selective for another histone methyltransferase |
UNC1999 | 1416326-36-4 | Dual inhibitor of EZH1 and EZH2 | Broader target profile |
(S)-PFI-2 stands out due to its selective inhibition profile against SETD7, making it particularly useful for targeted epigenetic modulation without affecting other methyltransferases significantly .